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Compound of Interest

Compound Name:
4-Bromo-2-

fluorophenylthiocyanate

CAS No.: 2149597-41-9

Cat. No.: B2688936

Get Quote

Introduction & Chemical Context
4-Bromo-2-fluorophenylthiocyanate is a tri-substituted benzene derivative characterized by

three distinct electronic environments: the electron-withdrawing thiocyanate (-SCN) group, the

electronegative fluorine atom, and the heavy bromine atom.

Accurate characterization relies on distinguishing the thiocyanate (-SCN) isomer from its

thermodynamically stable isothiocyanate (-NCS) counterpart. This guide provides the spectral

"fingerprints" required to confirm regioselectivity and structural integrity.

Chemical Identity[1][2]
IUPAC Name: 4-Bromo-2-fluoro-1-thiocyanatobenzene

Molecular Formula:

[1]

Molecular Weight: 232.07 g/mol (based on
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)

Infrared Spectroscopy (IR)
Objective: Confirm the presence of the S-bound thiocyanate group and rule out the N-bound

isothiocyanate isomer.

The Diagnostic "SCN" Stretch
The most critical data point in the IR spectrum is the nitrile stretching frequency. Unlike

isothiocyanates, which exhibit broad, high-intensity bands, thiocyanates show a sharp, distinct

peak.

Functional Group
Wavenumber (

)
Intensity Morphology

-S-C≡N (Thiocyanate) 2150 – 2175 Medium-Strong Sharp

-N=C=S

(Isothiocyanate)
2040 – 2150 Very Strong Broad / Split

C-F Stretch 1200 – 1250 Strong Sharp

C-Br Stretch 600 – 700 Medium Sharp

Analyst Note: If you observe a broad band centered around 2080–2100

, your sample has likely isomerized to the isothiocyanate or contains significant impurities. The
thiocyanate peak must be sharp and located above 2150

.

Nuclear Magnetic Resonance (NMR)
Objective: Validate the substitution pattern and assess purity using

,

, and
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NMR.

NMR: Spin System Analysis
The molecule possesses three aromatic protons forming an ABCX system (where X is the

Fluorine nucleus). The fluorine atom (

) causes significant splitting of the proton signals (J-coupling), which is diagnostic for the 2-
fluoro substitution.

Expected Chemical Shifts (

, ppm in

):

Proton Position
Shift (

)
Multiplicity

Coupling
Constants (

values)

H-3
Ortho to F, Meta

to Br
7.35 – 7.45 dd ,

H-5
Ortho to Br, Meta

to SCN
7.25 – 7.35 ddd

,

,

H-6
Ortho to SCN,

Meta to F
7.50 – 7.60 dd ,

Note: H-6 is typically the most deshielded proton due to the electron-withdrawing nature of the -

SCN group and the lack of ortho-shielding relative to H-3.

NMR: The Thiocyanate Carbon
The carbon of the thiocyanate group is distinct from the nitrile (-CN) and isothiocyanate (-NCS)

carbons.

-SCN Carbon:
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108 – 112 ppm. (Isothiocyanates typically appear further downfield at 130–140 ppm).

C-F Coupling: Carbon atoms ortho and ipso to the fluorine will appear as doublets with large

coupling constants (

,

).

Mass Spectrometry (MS)
Objective: Confirm molecular weight and halogen composition via isotopic abundance.

Isotopic Signature (The "Br" Pattern)
Bromine exists as two stable isotopes,

and

, in a nearly 1:1 ratio. This creates a characteristic "doublet" molecular ion peak.

Molecular Ion (

): 231 (

) and 233 (

).

Relative Abundance: 100% (231) : 98% (233).

Fragmentation Pathway
The fragmentation of aryl thiocyanates under Electron Impact (EI) typically involves the loss of

the cyano group or the sulfur atom.

: Loss of 26 Da.

: Loss of 58 Da (Formation of the aryl cation).

: Loss of 79/81 Da.
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Experimental Protocols
Protocol A: Sample Preparation for NMR

Solvent: Deuterated Chloroform (

) is preferred. DMSO-

may cause slight peak shifting but is acceptable if solubility is an issue.

Concentration: 10 mg sample in 0.6 mL solvent.

Filtration: Filter through a cotton plug to remove inorganic salts (e.g., KBr/CuSCN residues

from synthesis) which can broaden line widths.

Protocol B: Synthesis & Isolation (Contextual)
To understand the impurities (e.g., disulfides), one must understand the synthesis. The

standard method involves the Sandmeyer reaction of 4-bromo-2-fluoroaniline.

Workflow Diagram: The following Graphviz diagram illustrates the synthesis and critical

characterization checkpoints.

4-Bromo-2-fluoroaniline Diazotization
(NaNO2, HCl, 0°C)

Activation Sandmeyer Reaction
(KSCN, CuSCN)

N2+ Substitution 4-Bromo-2-fluorophenylthiocyanateWorkup QC Check: IR
(Confirm SCN vs NCS)

Step 1 QC Check: NMR
(Confirm Regiochemistry)

Step 2

Click to download full resolution via product page

Caption: Synthesis workflow showing the conversion of aniline to thiocyanate with integrated

Quality Control (QC) checkpoints.

Mass Spectrometry Fragmentation Logic
Understanding the fragmentation helps in validating the structure against library matches.
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Molecular Ion [M]+
m/z 231/233 (1:1)

[M - CN]+
m/z 205/207

-CN (26)

[M - S]+
m/z 199/201

-S (32)

[M - Br]+
m/z 152

-Br (79/81)

Aryl Cation [C6H3F]+
m/z 94

-S, -Br

Click to download full resolution via product page

Caption: Proposed EI-MS fragmentation tree highlighting the characteristic loss of the cyano

group and bromine isotopes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. PubChemLite - 4-bromo-2-fluorophenylisothiocyanate (C7H3BrFNS)
[pubchemlite.lcsb.uni.lu]

To cite this document: BenchChem. [Spectral Characterization Guide: 4-Bromo-2-
fluorophenylthiocyanate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2688936/docs#spectral-characterization-guide-4-
bromo-2-fluorophenylthiocyanate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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